4-[1-Hydroxy-2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]pyrocatechol dihydrochloride
CAS No.: 15622-04-5
Cat. No.: VC21028313
Molecular Formula: C19H26Cl2N2O4
Molecular Weight: 417.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 15622-04-5 |
|---|---|
| Molecular Formula | C19H26Cl2N2O4 |
| Molecular Weight | 417.3 g/mol |
| IUPAC Name | 4-[1-hydroxy-2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]benzene-1,2-diol;dihydrochloride |
| Standard InChI | InChI=1S/C19H24N2O4.2ClH/c1-25-19-5-3-2-4-15(19)21-10-8-20(9-11-21)13-18(24)14-6-7-16(22)17(23)12-14;;/h2-7,12,18,22-24H,8-11,13H2,1H3;2*1H |
| Standard InChI Key | PZQYPHRFNJMIQO-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC=C1N2CCN(CC2)CC(C3=CC(=C(C=C3)O)O)O.Cl.Cl |
| Canonical SMILES | COC1=CC=CC=C1N2CCN(CC2)CC(C3=CC(=C(C=C3)O)O)O.Cl.Cl |
Introduction
Chemical Identity and Properties
4-[1-Hydroxy-2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]pyrocatechol dihydrochloride is recognized by several synonyms including pipratecol dihydrochloride and S-4216, which may aid researchers in identifying this compound across different information sources. The compound is characterized by a distinct chemical structure that incorporates several functional groups with potential biological relevance. The piperazine ring is a common structural feature in many pharmacologically active compounds, particularly those affecting the central nervous system. The 2-methoxyphenyl substituent may contribute to specific receptor binding properties, while the pyrocatechol moiety is known in other contexts for potential antioxidant activities. The dihydrochloride salt form typically enhances water solubility compared to the free base, which may be advantageous for certain research applications requiring aqueous solutions.
Table 1: Chemical Identifiers and Properties
The structural representation of the compound can be described using various chemical notation systems, which aid in database searches and computational studies. These structural descriptors provide unambiguous ways to represent the compound's molecular architecture, enabling precise identification across different chemical databases and research contexts. The InChI (International Chemical Identifier) provides a standardized method to encode the chemical information and facilitates exact compound matching across databases. The SMILES notation offers a more compact representation that is widely used in cheminformatics and computational chemistry applications.
Table 2: Structural Information
| Parameter | Value |
|---|---|
| Standard InChI | InChI=1S/C19H24N2O4.2ClH/c1-25-19-5-3-2-4-15(19)21-10-8-20(9-11-21)13-18(24)14-6-7-16(22)17(23)12-14;;/h2-7,12,18,22-24H,8-11,13H2,1H3;2*1H |
| Standard InChIKey | PZQYPHRFNJMIQO-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC=C1N2CCN(CC2)CC(C3=CC(=C(C=C3)O)O)O.Cl.Cl |
| Canonical SMILES | COC1=CC=CC=C1N2CCN(CC2)CC(C3=CC(=C(C=C3)O)O)O.Cl.Cl |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume